[(6aR,10aR)-1-hydroxy-6,6-dimethyl-3-(2-methyloctan-2-yl)-6a,7,10,10a-tetrahydrobenzo[c]chromen-9-yl]methyl 2,2-dimethylpropanoate
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Description
O-tert-Butylcabonyl HU 210 is a biochemical used for proteomics research . It is a derivative of HU 210, a synthetic agonist analog of Δ-Tetrahydro Cannabinol . It is used in the preparation of 8-tetrahydrocannabinol analogs as selective ligands for the CB2 receptor .
Synthesis Analysis
HU-210, the parent compound of O-tert-Butylcabonyl HU 210, was first synthesized in 1988 from (1R,5S)-myrtenol by a group led by Raphael Mechoulam at the Hebrew University . The original synthesis of HU-210 is based on an acid-catalyzed condensation of (–)-Myrtenol and 1,1-Dimethylheptylresorcinol .Molecular Structure Analysis
The molecular formula of O-tert-Butylcabonyl HU 210 is C30H46O4, and it has a molecular weight of 470.68 .Mechanism of Action
The synthetic compound HU 210, from which O-tert-Butylcabonyl HU 210 is derived, displays a multiplicity of biochemical, pharmacological, and behavioral effects. Most of these effects have been demonstrated to be dependent on a selective agonistic activity at CB1 and CB2 cannabinoid receptors and to involve the main neurotransmitter systems . HU-210 is 100 to 800 times more potent than natural THC from cannabis and has an extended duration of action .
Properties
IUPAC Name |
[(6aR,10aR)-1-hydroxy-6,6-dimethyl-3-(2-methyloctan-2-yl)-6a,7,10,10a-tetrahydrobenzo[c]chromen-9-yl]methyl 2,2-dimethylpropanoate |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C30H46O4/c1-9-10-11-12-15-29(5,6)21-17-24(31)26-22-16-20(19-33-27(32)28(2,3)4)13-14-23(22)30(7,8)34-25(26)18-21/h13,17-18,22-23,31H,9-12,14-16,19H2,1-8H3/t22-,23-/m1/s1 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RCVMLSKROOJFPQ-DHIUTWEWSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCC(C)(C)C1=CC(=C2C3CC(=CCC3C(OC2=C1)(C)C)COC(=O)C(C)(C)C)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCCCCCC(C)(C)C1=CC(=C2[C@@H]3CC(=CC[C@H]3C(OC2=C1)(C)C)COC(=O)C(C)(C)C)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C30H46O4 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30575756 |
Source
|
Record name | [(6aR,10aR)-1-Hydroxy-6,6-dimethyl-3-(2-methyloctan-2-yl)-6a,7,10,10a-tetrahydro-6H-dibenzo[b,d]pyran-9-yl]methyl 2,2-dimethylpropanoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30575756 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
470.7 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
113418-02-3 |
Source
|
Record name | [(6aR,10aR)-1-Hydroxy-6,6-dimethyl-3-(2-methyloctan-2-yl)-6a,7,10,10a-tetrahydro-6H-dibenzo[b,d]pyran-9-yl]methyl 2,2-dimethylpropanoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30575756 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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